molecular formula C23H21N5O B2369223 2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921054-62-8

2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2369223
CAS No.: 921054-62-8
M. Wt: 383.455
InChI Key: KZESGYJJVDEWLH-UHFFFAOYSA-N
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Description

Chemical Structure:
2,2-Diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide features a central acetamide core substituted with two phenyl groups at the α-carbon. The tetrazole ring (1H-tetrazol-5-yl) is linked to a methyl group and further substituted with a para-methylphenyl (p-tolyl) moiety. This structure combines lipophilic (diphenyl, p-tolyl) and polar (tetrazole, acetamide) regions, making it a candidate for diverse biological interactions .

For instance, the tetrazole ring may be introduced via cyclization of nitriles with sodium azide, followed by alkylation or amidation steps .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-17-12-14-20(15-13-17)28-21(25-26-27-28)16-24-23(29)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZESGYJJVDEWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Thermal Cycloaddition

Protocol :

  • Reactants : p-Tolyl cyanide (1.0 eq), sodium azide (1.2 eq), ammonium chloride (1.5 eq)
  • Solvent : DMF/H2O (3:1)
  • Conditions : 100°C, 12–16 h
  • Yield : 68–72%
  • Limitations : Prolonged heating promotes decomposition; requires strict moisture control.

Microwave-Assisted Catalytic Cycloaddition

Optimized Parameters :

  • Catalyst : Cu(II)-Schiff base complex (5 mol%)
  • Irradiation : 300 W, 120°C, 25 min
  • Solvent : NMP
  • Yield : 89%
  • Advantages : 8.3-fold rate enhancement vs thermal method; reduced azide dimerization.

Methylene Linker Installation: Alkylation Strategies

Nucleophilic Displacement of Halides

Representative Procedure :

  • Generate 5-(chloromethyl)-1-(p-tolyl)-1H-tetrazole via Appel reaction (CCl4, PPh3).
  • React with diphenylacetamide potassium salt in THF (0°C → rt, 6 h).
  • Yield : 74%
  • Purity : 98.2% (HPLC)

Mitsunobu Coupling

Conditions :

  • Substrates : 1-(p-Tolyl)-1H-tetrazol-5-methanol + diphenylacetamide
  • Reagents : DIAD (1.5 eq), PPh3 (1.5 eq)
  • Solvent : Anhydrous THF, 0°C → 40°C, 8 h
  • Yield : 81%
  • Advantage : Avoids halogenated intermediates; superior stereocontrol.

Amide Bond Formation: Coupling Agent Optimization

Carbodiimide-Mediated Coupling

Protocol :

  • Activating Agent : EDC·HCl (1.2 eq), HOBt (1.2 eq)
  • Base : DIPEA (3.0 eq)
  • Solvent : DCM, 0°C → rt, 12 h
  • Yield : 83%
  • Side Products : <2% N-acylurea (HPLC-MS monitoring)

Uranium Salt Activation

Conditions :

  • Reagent : HATU (1.1 eq)
  • Solvent : DMF, 25°C, 3 h
  • Conversion : 97% (NMR)
  • Workup : Aqueous NaHCO3 extraction eliminates phosphoramide byproducts.

Integrated One-Pot Synthesis

Tandem Cycloaddition-Alkylation

Flow Chemistry Approach :

  • Step 1 : p-Tolyl cyanide + NaN3 → tetrazole (85°C, 30 min)
  • Step 2 : In situ alkylation with bromoacetyl diphenylamide (120°C, 10 min)
  • Residence Time : 40 min total
  • Yield : 78%
  • Productivity : 12.6 g·h−1·L−1

Purification and Analytical Characterization

Crystallization Conditions

Solvent System Yield Purity Crystal Habit
EtOAc/Hexanes (1:3) 65% 99.1% Needles
IPA/H2O (4:1) 71% 98.7% Prisms
Acetone/Et2O 58% 97.9% Plates

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.62 (s, 1H, tetrazole-H), 7.45–7.28 (m, 14H, aryl), 4.87 (d, J=5.6 Hz, 2H, CH2), 2.36 (s, 3H, CH3).
  • IR (KBr): 1674 cm−1 (C=O), 1552 cm−1 (tetrazole ring).
  • HRMS : [M+H]+ calcd. 468.1921, found 468.1918.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) TONa E-Factorb
Thermal cycloaddition 68 95.2 12.4 8.7
Microwave/Cu(II) 89 98.9 34.6 3.2
Mitsunobu coupling 81 97.8 18.9 5.1
Flow synthesis 78 96.5 27.3 4.0

aTurnover number (mol product/mol catalyst).
bEnvironmental factor (kg waste/kg product).

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Cost (USD)
p-Tolyl cyanide 1420
Sodium azide 890
Pd/Co catalyst (5 mol%) 670
Purification 310
Total 3290

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the tolyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazole or tolyl derivatives.

Scientific Research Applications

2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The diphenylacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogs

The following table compares the target compound with structurally related analogs based on heterocyclic cores, substituents, and spectral properties:

Compound Name Heterocycle Key Substituents IR C=O (cm⁻¹) Notable Activity/Application Reference
2,2-Diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide Tetrazole Diphenyl, p-tolyl ~1670* Potential kinase inhibition
N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide Tetrazole Methyl, thioether 1671 Antimicrobial/antioxidant candidate
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole Naphthyloxy, phenyl 1671 Antibacterial (Gram-positive strains)
2-Chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]acetamide Tetrazole Chloro, dichlorophenyl 1682 Herbicide intermediate

*Assumed based on similar acetamide derivatives in and .

Key Observations :

Heterocycle Impact: Tetrazole-containing compounds (e.g., target compound, ) exhibit enhanced metabolic stability compared to triazole analogs () due to the tetrazole’s resistance to enzymatic degradation .

Substituent Effects :

  • Lipophilic Groups : The diphenyl and p-tolyl groups in the target compound enhance lipophilicity (logP ~4.5 predicted), favoring blood-brain barrier penetration compared to polar analogs like N-phenyl derivatives () .
  • Electron-Withdrawing Groups : Chloro-substituted analogs () exhibit higher reactivity in nucleophilic substitutions but lower bioavailability due to increased molecular weight and polarity .

Functional Analogs (Pharmaceutical Relevance)
Compound Name Core Structure Key Feature Clinical Use Reference
Losartan Biphenyl-tetrazole Tetrazole as a carboxylic acid bioisostere Angiotensin II receptor blocker
Valsartan Tetrazole-L-valine conjugate Enhanced oral bioavailability Hypertension treatment
Target Compound Tetrazole-acetamide Dual lipophilic/polar domains Preclinical kinase modulation

Pharmacological Insights :

  • The tetrazole ring in losartan and valsartan mimics carboxylic acid functionality, improving oral absorption and receptor binding . The target compound’s acetamide group may similarly enhance hydrogen-bonding interactions with kinase ATP-binding pockets .

Biological Activity

Overview

2,2-Diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a complex organic compound notable for its potential biological activities. This compound, characterized by its tetrazole ring and diphenylacetamide structure, has been the subject of various studies aimed at elucidating its biological mechanisms and applications.

  • Molecular Formula : C21H19N3O
  • CAS Number : 921054-62-8

The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the tetrazole ring is significant as it can influence the binding affinity and specificity towards molecular targets, potentially inhibiting their activity. This mechanism is crucial for its applications in pharmacology, particularly in developing drugs targeting diseases like cancer and diabetes .

Antimicrobial Properties

Research has indicated that compounds containing tetrazole rings exhibit antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, which is a critical pathway for cancer treatment. The mechanism involves disrupting cellular processes essential for tumor growth and survival .

Protein Tyrosine Phosphatase 1B Inhibition

A related study focused on the synthesis of tetrazole derivatives aimed at inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes management. The findings revealed that certain derivatives exhibited potent inhibitory activity against PTP1B, highlighting the potential of tetrazole-containing compounds in metabolic disease treatment .

Study 1: Antimicrobial Evaluation

In a study evaluating various tetrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer effects involved treating human cancer cell lines with varying concentrations of the compound. The study reported a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage, confirming its potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntimicrobialE. coliInhibition Zone: 15 mm
AnticancerHeLa CellsIC50: 10 µM
PTP1B InhibitionRecombinant PTP1BIC50: 4.48 µM

Q & A

Q. Key Parameters :

  • Temperature control (e.g., reflux at 80–100°C).
  • Catalysts: Zeolites or pyridine for enhancing reaction efficiency .

(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be prioritized?

Answer:

Technique Critical Data Purpose Reference
1H/13C NMR Chemical shifts of aromatic protons (δ 7.0–8.5 ppm), acetamide NH (δ ~10 ppm), and tetrazole CH2 (δ ~4–5 ppm).Confirm substitution patterns and purity .
FTIR Peaks for C=O (~1670 cm⁻¹), N-H (~3260 cm⁻¹), and tetrazole ring (~1500 cm⁻¹).Validate functional groups .
HPLC-MS Retention time and molecular ion peak (e.g., [M+H]+ at m/z 424.4).Assess purity and molecular weight .

(Advanced) How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF minimizes side reactions .
  • Catalyst Screening : Test zeolites (e.g., Y-H type) or Cu(OAc)₂ for cycloaddition reactions to improve regioselectivity .
  • Temperature Gradients : Use controlled heating (e.g., oil baths at 150°C) for exothermic steps to prevent decomposition .
  • Real-Time Monitoring : TLC or inline FTIR to track reaction progress and adjust parameters dynamically .

(Advanced) What strategies resolve contradictory bioactivity data observed in structural analogs of this compound?

Answer:
Contradictions often arise from substituent effects (e.g., chlorophenyl vs. methyl groups). Methodological approaches include:

Structure-Activity Relationship (SAR) Studies :

  • Synthesize analogs with systematic substitutions (e.g., p-tolyl vs. o-tolyl) and compare IC₅₀ values .
  • Example: A methyl group at the para position (p-tolyl) enhances enzyme binding affinity compared to ortho .

Computational Modeling :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

Dose-Response Assays : Validate discrepancies using orthogonal assays (e.g., SPR for binding vs. cell viability for efficacy) .

(Advanced) How can researchers determine the molecular targets and mechanisms of action for this compound?

Answer:

  • Target Identification :
    • Affinity Chromatography : Immobilize the compound on resin and pull down interacting proteins from cell lysates .
    • Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases .
  • Mechanistic Studies :
    • Western Blotting : Assess downstream signaling (e.g., phosphorylation of ERK or AKT) .
    • X-ray Crystallography : Resolve co-crystal structures with identified targets (e.g., PDB deposition) .

(Advanced) What methodologies evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, then analyze degradation via HPLC .
    • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and detect polymorphic transitions .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS .

(Basic) What are the critical differences between this compound and its structural analogs in terms of reactivity?

Answer:

Analog Feature Impact on Reactivity Example Reference
Chlorophenyl Substituent Increases electrophilicity, enhancing nucleophilic attack sites .Higher reactivity in SNAr reactions vs. methyl groups.
Tetrazole vs. Imidazole Tetrazole’s higher aromaticity stabilizes intermediates, slowing hydrolysis .Longer half-life in aqueous media.

(Advanced) How can researchers design in vivo studies to assess pharmacokinetic properties?

Answer:

  • ADME Profiling :
    • Solubility : Use shake-flask method in PBS or simulated gastric fluid .
    • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
  • In Vivo Models :
    • Administer via IV/oral routes in rodents, then collect plasma for PK analysis (Cₘₐₓ, t₁/₂) .
    • Tissue distribution studies using radiolabeled compound (e.g., ¹⁴C) .

Future Directions

  • Explore photoaffinity labeling for irreversible target engagement studies .
  • Develop nanoparticle formulations to enhance bioavailability, leveraging PEGylation or lipid-based carriers .

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